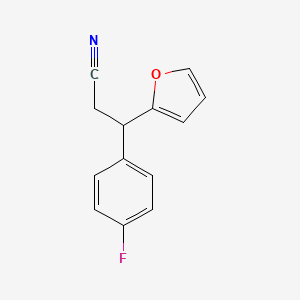
3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile, also known as FPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of nitrile derivatives and has been studied for its potential use in drug development, as well as its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. For example, 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile exhibits a range of biochemical and physiological effects. For example, 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile in lab experiments is its relatively simple synthesis method. Additionally, 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile exhibits a range of biological activities, making it a versatile compound for studying various cellular processes. However, one limitation of using 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile. One area of interest is the development of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile and its potential applications in other fields, such as agriculture and environmental science. Finally, research on the safety and toxicity of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile is needed to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxaldehyde in the presence of a catalyst such as piperidine. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to yield 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Additionally, 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-3-10(4-6-11)12(7-8-15)13-2-1-9-16-13/h1-6,9,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADGEVLJVVBEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

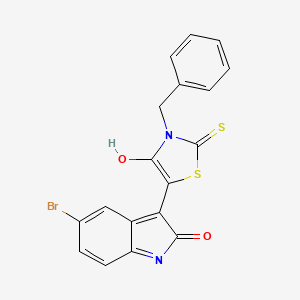
![[4-(Pentafluorophenoxy)phenyl]amine](/img/structure/B2999774.png)
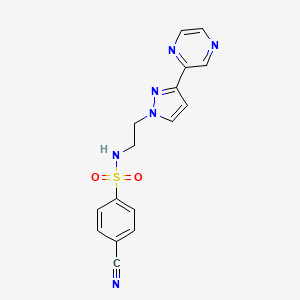
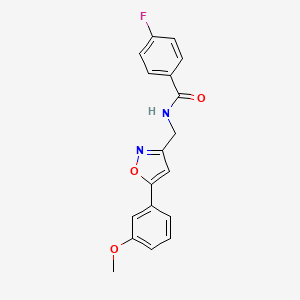

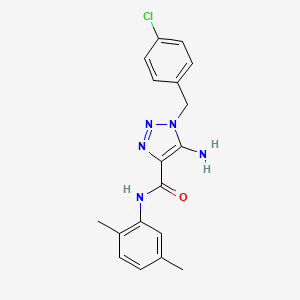

![(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2999784.png)
![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)
![1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine](/img/structure/B2999789.png)
![2-(7-benzyl-4-oxo-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2999790.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2999791.png)
![Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2999793.png)
![4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2999794.png)